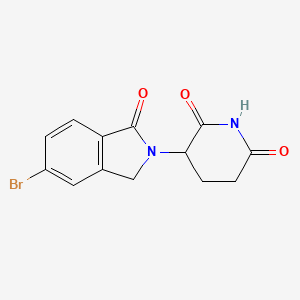
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6,7-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid (4-DNOBA) is an organic acid that has been studied for its potential applications in a variety of scientific fields. It is a derivative of naphthoic acid, and is a member of the family of compounds known as naphthoic acids. 4-DNOBA has been studied for its synthesis, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent for the synthesis of other compounds, including pharmaceuticals, pesticides, and dyes. It has also been studied for its potential applications in the fields of biochemistry, biotechnology, and medicine. In particular, it has been studied for its potential use as a drug target, as a biomarker for disease, and as a potential therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is not yet fully understood. However, it has been suggested that the compound acts as a proton donor, which can interact with proteins and other molecules in the cell. This interaction can alter the activity of the proteins, leading to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been suggested that the compound can interact with proteins in the cell, leading to changes in their activity. This could lead to changes in the biochemical and physiological processes of the cell, such as changes in the metabolism of proteins, enzymes, and other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and can be easily obtained from commercial sources. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively small molecule, and so it may not be able to interact with larger molecules, such as proteins. Additionally, it may not be able to penetrate into cells, making it difficult to study its effects on the biochemical and physiological processes of the cell.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid. In particular, it could be studied further for its potential applications in drug discovery, as a biomarker for disease, and as a potential therapeutic agent. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Finally, further research could be conducted to develop more efficient and effective methods for synthesizing the compound.
Synthesemethoden
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid can be synthesized in two steps. The first step involves the reaction of 4-oxobutanoic acid with 6,7-dimethoxynaphthalen-2-yl bromide. This reaction is catalyzed by a base, such as sodium hydroxide, and produces this compound. The second step involves the reaction of the this compound with a base, such as sodium hydroxide, to produce the desired this compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid involves the condensation of 2-naphthol with ethyl acetoacetate, followed by methylation and oxidation to yield the desired product.", "Starting Materials": [ "2-naphthol", "ethyl acetoacetate", "methyl iodide", "sodium hydride", "hydrogen peroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 2-naphthol with ethyl acetoacetate in the presence of sulfuric acid to yield 6,7-dimethoxy-2-naphthol-4-yl-4-oxobutanoic acid ethyl ester.", "Step 2: Methylation of the ethyl ester using methyl iodide and sodium hydride to yield 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester using sodium hydroxide to yield 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid." ] } | |
CAS-Nummer |
967-70-4 |
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



